ethyl 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains a fluoropyridine moiety and an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine moiety can be synthesized by reacting 2,4,6-trifluoropyridine with anhydrous ammonia gas in acetonitrile at 0°C for 5-10 minutes, yielding N-ethyl-2,6-diamino-4-fluoropyridinium triflate.
Construction of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving appropriate starting materials, such as α-haloketones and nitriles, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the ester group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target . The oxazole ring can also participate in π-π stacking interactions and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound also contains a pyridine ring and an ester group, but with a pyrimidine moiety instead of an oxazole ring.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Similar to the above compound, but with additional fluorine atoms on the phenyl ring.
Uniqueness
Ethyl 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylate is unique due to the presence of both a fluoropyridine moiety and an oxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
2178052-62-3 |
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Molecular Formula |
C11H9FN2O3 |
Molecular Weight |
236.2 |
Purity |
95 |
Origin of Product |
United States |
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